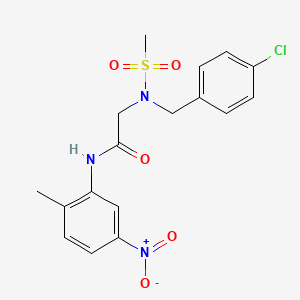![molecular formula C15H18N2O3 B4855490 N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Mecanismo De Acción
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR2 subtype of glutamate receptors. These receptors are widely distributed throughout the brain and play a crucial role in the regulation of glutamate neurotransmission. By blocking the activity of mGluR2, N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide modulates the release of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to reduce the release of glutamate in the hippocampus, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is its high selectivity for the mGluR2 receptor subtype. This allows researchers to study the specific effects of mGluR2 modulation without interfering with other receptors. However, one limitation of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is its relatively low potency compared to other mGluR2 antagonists. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective mGluR2 antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the potential use of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide as a tool for studying the role of mGluR2 in various physiological and pathological processes warrants further investigation.
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have antipsychotic, anxiolytic, antidepressant, and anti-addictive effects in animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and pain.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(11(2)20-17-10)15(18)16-9-8-12-6-4-5-7-13(12)19-3/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDHGABZCGPECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)

![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)

![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4855481.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4855514.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)